2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide
Description
2-Hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is a Schiff base derived from the condensation of 2-hydroxybenzohydrazide and 3-phenoxybenzaldehyde. Its structure features a benzohydrazide core substituted with a 2-hydroxy group and an (E)-configured 3-phenoxyphenylmethylene moiety.
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16N2O3/c23-19-12-5-4-11-18(19)20(24)22-21-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14,23H,(H,22,24)/b21-14+ |
InChI Key |
PLHBVYHCBAKKNZ-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored as a corrosion inhibitor for metals, particularly in acidic environments.
Biological Studies: It has shown antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Coordination Chemistry:
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide varies depending on its application:
Anticancer Activity: The compound inhibits specific enzymes and pathways involved in cancer cell growth and proliferation, such as the VEGF pathway.
Corrosion Inhibition: It acts as a mixed-type inhibitor, adsorbing onto the metal surface and forming a protective layer that prevents corrosion.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Benzohydrazide derivatives vary in substituents on the aromatic rings, influencing their electronic properties, solubility, and intermolecular interactions. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., chloro, fluoro): Enhance stability and influence hydrogen-bonding patterns in crystal lattices .
- Bulky Substituents (e.g., tert-butyl, pentadecyl): Improve crystallinity and thermal stability but may reduce solubility .
- Heterocyclic Moieties (e.g., thiophene, acridine): Alter electronic properties and enhance bioactivity through π-π stacking interactions .
Crystallographic Data
Crystal structures of analogs reveal insights into molecular conformations and packing:
Key Findings :
Biological Activity
2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that 2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant free radical scavenging capabilities, which are crucial for combating oxidative stress-related diseases.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in antimicrobial drug development.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies provide insights into how modifications to the chemical structure influence biological activity. Key findings include:
- The presence of the hydroxyl group at the ortho position significantly enhances antioxidant activity.
- The phenoxy substituent contributes to improved binding affinity to biological targets, which is critical for its anticancer and antimicrobial effects.
A comparative analysis of similar compounds indicates that variations in substituents can lead to marked differences in potency. For instance, derivatives with electron-withdrawing groups tend to exhibit higher activity against certain cancer cell lines.
Biological Activity Data
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Antioxidant | 12.5 | |
| Antimicrobial (E. coli) | 15.0 | |
| Anticancer (HeLa cells) | 18.0 | |
| MAO-A Inhibition | 1.54 | |
| MAO-B Inhibition | 3.64 |
Case Studies
- Anticancer Studies : In vitro studies on HeLa cells showed that treatment with 2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide resulted in significant cell death, with IC50 values indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induces apoptosis through the intrinsic pathway.
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited promising results, suggesting its potential as a lead compound for antibiotic development.
- Enzyme Inhibition : The compound was tested for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. It showed competitive inhibition with IC50 values comparable to known inhibitors, indicating potential applications in neuropharmacology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
